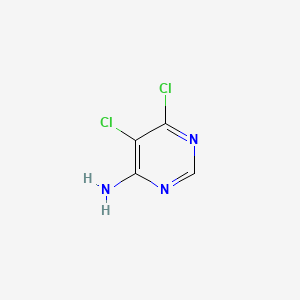

4-Amino-5,6-dichloropyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5,6-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTJUVRUUBNZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640045 | |

| Record name | 5,6-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310400-38-5 | |

| Record name | 5,6-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-pyrimidin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-5,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-5,6-dichloropyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.

Core Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C₄H₃Cl₂N₃.[1] It is recognized for its role as a versatile building block in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents, as well as in the development of herbicides and fungicides.[2][3] The compound typically appears as a white to orange or green powder or crystal.[2] It is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents.[1][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃Cl₂N₃ | [1][4] |

| Molecular Weight | 163.99 g/mol | [1][4] |

| CAS Number | 310400-38-5 | [1][5] |

| Appearance | White to orange to green powder to crystal | [2][5] |

| Solubility | Slightly soluble in water | [1][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. Due to a lack of readily available experimental spectra for the 5,6-dichloro isomer, the following tables include both available experimental data and predicted data based on the analysis of similar pyrimidine derivatives.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum is available for this compound.[1] The key absorption bands are expected to correspond to the various functional groups present in the molecule.

Table 2: ATR-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1570 | Strong | C=N stretching (pyrimidine ring) |

| ~1450 | Strong | C=C stretching (pyrimidine ring) |

| ~1250 | Medium | C-N stretching |

| ~800 | Strong | C-Cl stretching |

Note: The assignments are based on typical values for the functional groups present and are consistent with spectra of similar aminodichloropyrimidine compounds.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available in the public domain. The following tables provide predicted chemical shifts.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ |

| ~8.2 | Singlet | 1H | H-2 |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The chemical shift of the amino protons can be broad and may vary with solvent and concentration.[7]

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-4 |

| ~155 | C-2 |

| ~145 | C-6 |

| ~118 | C-5 |

Note: Predicted values are based on the analysis of structurally related compounds.[8][9]

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is limited. The predicted fragmentation pattern would be a key identifier.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 165 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 167 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 128 | Moderate | [M-Cl]⁺ |

Note: The isotopic pattern of the molecular ion is a critical identifier for compounds containing two chlorine atoms.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis of this compound (General Adapted Method)

Materials and Equipment:

-

4,6-Dichloro-5-nitropyrimidine

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate (EA)

-

Parr hydrogenation reactor

-

Diatomaceous earth

-

Standard laboratory glassware and filtration apparatus

Protocol:

-

In a Parr hydrogenation reactor, dissolve 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL).

-

Add 10% Pd/C catalyst (0.05 g) to the solution.

-

Replace the air in the reactor with nitrogen three times.

-

Carry out the hydrogenation reaction at room temperature and atmospheric pressure.

-

Upon completion of the reaction (monitor by TLC), filter the reaction mixture through a diatomaceous earth filter to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the target product, this compound.

Spectroscopic Analysis Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient. Use 16 or more scans for a good signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A significantly higher number of scans (e.g., 1024 or more) is required.[6]

ATR-IR Spectroscopy:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered sample onto the center of the crystal.

-

Apply pressure to ensure good contact.

-

Collect the spectrum.[6]

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL. Perform serial dilutions to the µg/mL range.[6]

-

GC-MS Analysis: Use a non-polar or medium-polarity capillary column. The ionization mode is typically Electron Ionization (EI) at 70 eV.[6]

Visualized Workflows

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a pyrimidine derivative like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Role as a Synthetic Intermediate

This compound is a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

Caption: Synthetic utility of this compound as an intermediate.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. This compound | 310400-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]

- 9. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]

- 10. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil

An In-depth Technical Guide to the Synthesis and Application of 4-Amino-2,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-amino-2,6-dichloropyrimidine from 4-aminouracil. It includes a detailed experimental protocol, quantitative data, and visualizations of the synthetic workflow. Furthermore, it explores the significance of the 4-amino-2,6-dichloropyrimidine scaffold as a privileged structure in medicinal chemistry, with a focus on its application in the development of kinase inhibitors targeting critical cancer signaling pathways.

The conversion of 4-aminouracil to 4-amino-2,6-dichloropyrimidine is a crucial chlorination reaction. This process replaces the hydroxyl groups of the tautomeric form of 4-aminouracil with chlorine atoms, yielding a versatile intermediate for further chemical modification. The most common method employs phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent, with a tertiary amine like N,N-diethylaniline acting as an HCl scavenger.[1]

Caption: Reaction scheme for the synthesis of 4-amino-2,6-dichloropyrimidine.

Quantitative Data Summary

The synthesis of 4-amino-2,6-dichloropyrimidine from 4-aminouracil is noted to be a challenging reaction, with reported yields being modest.[2] The data presented below is compiled from various chemical suppliers and literature reports.[1][3]

| Parameter | Value | Reference(s) |

| Starting Material | 4-Aminouracil | [1] |

| Final Product | 4-Amino-2,6-dichloropyrimidine | [1] |

| Molecular Formula | C₄H₃Cl₂N₃ | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| Reported Yield | 27% | [1][3] |

| Melting Point | 258-272 °C | [1][3] |

| Appearance | White to pale brown/yellow crystalline powder | [1] |

Detailed Experimental Protocol

This protocol is based on the procedure described by Smith and Christensen.[3]

Materials and Equipment:

-

4-aminouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline

-

Ethyl acetate

-

Methanol

-

Diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Sublimation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-aminouracil to the flask.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by the addition of N,N-diethylaniline. The tertiary amine acts as a scavenger for the HCl generated during the reaction.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using a suitable method like Thin-Layer Chromatography (TLC). A multi-hour reflux is typical for this chlorination.[1]

-

Work-up - Quenching: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; ensure it is performed in a well-ventilated fume hood.[1][3]

-

Work-up - Neutralization and Extraction: Once the excess phosphorus oxychloride is hydrolyzed, neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.[1][3] Transfer the mixture to a separatory funnel and extract the product multiple times with diethyl ether.[3]

-

Isolation of Crude Product: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.[3] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude solid product.

-

Purification: The crude material can be further purified. One effective method involves extracting the dried crude solid with boiling ethyl acetate. The combined ethyl acetate extracts are then evaporated, and the resulting residue is purified by sublimation at 180-190 °C under vacuum (50 mm Hg) to yield the pure 4-amino-2,6-dichloropyrimidine.[3]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 4-amino-2,6-dichloropyrimidine.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The 4-amino-2,6-dichloropyrimidine structure is a highly valued scaffold in medicinal chemistry. The two chlorine atoms are excellent leaving groups, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the synthesis of large libraries of compounds with diverse functionalities, which is essential for structure-activity relationship (SAR) studies in drug discovery.[4] This scaffold is particularly prominent in the design of inhibitors for protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.

Case Study: PIM Kinase Inhibition

The PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that play a crucial role in cancer cell survival and proliferation.[5] They are downstream effectors in several signaling pathways and act by phosphorylating and regulating proteins involved in apoptosis and cell cycle progression, such as BAD and 4EBP1.[6] PIM kinase inhibitors based on the pyrimidine scaffold can block these pro-survival signals.

Caption: Simplified PIM kinase signaling pathway and point of inhibition.

Case Study: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[7] These pathways are fundamental for cell growth, proliferation, and survival. Mutations that lead to the constitutive activation of EGFR are common drivers in various cancers, particularly non-small cell lung cancer.[8][9] 2,4-Diaminopyrimidine derivatives, synthesized from the 4-amino-2,6-dichloropyrimidine scaffold, are a well-established class of EGFR inhibitors.[8]

Caption: Simplified EGFR signaling pathway and point of inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. nbinno.com [nbinno.com]

- 5. A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Amino-5,6-dichloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5,6-dichloropyrimidine (CAS No: 310400-38-5), a vital heterocyclic intermediate in the synthesis of novel therapeutic agents and other advanced materials. This document details available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for its characterization.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental NMR data for this specific isomer, the ¹H and ¹³C NMR data presented are predicted values based on established spectroscopic principles and comparative analysis with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted. Experimental verification is recommended.

¹H NMR (Predicted)

The ¹H NMR spectrum of this compound is expected to be simple, featuring two main signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and chlorine atoms, and the electron-donating effect of the amino group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Singlet | 1H | H-2 |

| ~5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |

Justification for Prediction: The proton at the C-2 position is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift, predicted to be around 8.25 ppm. The amino protons will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The exact position of the amino proton signal is highly dependent on the solvent, concentration, and temperature.

¹³C NMR (Predicted)

The ¹³C NMR spectrum is predicted based on the substituent effects on the pyrimidine ring. The carbon atoms attached to chlorine and nitrogen will be significantly deshielded.

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | C-4 |

| ~155.0 | C-2 |

| ~148.0 | C-6 |

| ~118.0 | C-5 |

Justification for Prediction: The C-4 carbon, bonded to the amino group and adjacent to a nitrogen and a chlorinated carbon, is expected to be highly deshielded. The C-2 and C-6 carbons, each bonded to two nitrogen atoms (C-2) or a nitrogen and a chlorine atom (C-6), will also appear significantly downfield. The C-5 carbon, bonded to a chlorine and the amino-bearing carbon, is expected to be the most shielded of the ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Amino-4,6-dichloropyrimidine is available from the NIST Chemistry WebBook and shows characteristic absorption bands for the amino group and the dichloropyrimidine core.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450, ~3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| ~1630 | Strong | N-H bending (scissoring) |

| ~1570 | Strong | C=N stretching (pyrimidine ring) |

| ~1450 | Strong | C=C stretching (pyrimidine ring) |

| ~1280 | Medium | C-N stretching |

| ~800 | Strong | C-Cl stretching |

| ~750 | Strong | Ring bending |

Mass Spectrometry (MS)

The mass spectrum of 5-Amino-4,6-dichloropyrimidine is characterized by a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms.[1]

| m/z | Relative Intensity (%) | Assignment |

| 163 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |

| 165 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |

| 167 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |

| 128 | Moderate | [M-Cl]⁺ |

| 101 | Moderate | [M-Cl, HCN]⁺ |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is crucial as the compound has limited solubility in less polar organic solvents.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition

-

Tune the probe for ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare working solutions in the µg/mL range.

2.3.2. GC-MS Analysis

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, temperature set to ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

4-Amino-5,6-dichloropyrimidine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a foundational heterocyclic motif in medicinal chemistry, present in a vast array of biologically active compounds and approved pharmaceuticals. Among its many derivatives, 4-amino-5,6-dichloropyrimidine has emerged as a particularly valuable and versatile scaffold. Its unique electronic properties and multiple reactive sites allow for extensive chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the this compound scaffold, with a focus on its role in the development of kinase inhibitors for oncology.

Core Chemical Properties

The this compound scaffold possesses a unique combination of functional groups that govern its reactivity and utility as a building block in medicinal chemistry. The electron-withdrawing nature of the two chlorine atoms and the pyrimidine ring nitrogens makes the C4, C5, and C6 positions susceptible to nucleophilic attack, while the amino group at C4 provides a key vector for building out molecular complexity.

| Property | Value | Reference |

| CAS Number | 310400-38-5 | [1] |

| Molecular Formula | C₄H₃Cl₂N₃ | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1][3] |

| Solubility | Slightly soluble in water | [3] |

| IUPAC Name | 5,6-dichloropyrimidin-4-amine | [3] |

Synthesis and Functionalization

The synthesis of derivatives based on the this compound scaffold typically involves a two-stage process: formation of the core heterocyclic system and subsequent functionalization.

2.1. Scaffold Synthesis

A common method for generating the dichloropyrimidine core is through the chlorination of a corresponding dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often a key step in preparing the scaffold for further derivatization.[4][5]

2.2. Scaffold Functionalization: Nucleophilic Aromatic Substitution (SNAr)

The primary method for elaborating the this compound core is through Nucleophilic Aromatic Substitution (SNAr) reactions.[4] The chlorine atoms on the pyrimidine ring are excellent leaving groups, readily displaced by a variety of nucleophiles. This allows for the regioselective introduction of different functional groups, which is crucial for tuning the pharmacological properties of the final compounds. Amines, thiols, and alcohols are common nucleophiles used in this context.[4][6]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a "privileged structure" for developing kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase.

3.1. PIM Kinase Inhibition

One of the most promising applications of this scaffold is in the development of inhibitors for the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. PIM kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is linked to poor prognosis in various hematological and solid tumors, making them attractive targets for anticancer therapies.[7][8][9] Derivatives of the aminopyrimidine scaffold have shown potent, low-nanomolar inhibition of PIM kinases.[7]

3.2. Biological Activity of Aminopyrimidine Derivatives

The versatility of the scaffold allows for the development of potent inhibitors against various cancer cell lines. The table below summarizes the activity of representative compounds derived from aminopyrimidine scaffolds, highlighting their potential in oncology.

| Compound Class | Target | Assay | Activity (IC₅₀) | Target Cancer Type | Reference |

| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 Kinase | Kinase Inhibition | 11.4 nM | Breast Cancer | [8][9] |

| Pyrido[2,3-d]pyrimidine Derivative | PIM-1 Kinase | Kinase Inhibition | 17.2 nM | Breast Cancer | [8][9] |

| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 Cells | Cytotoxicity (MTT) | 0.57 µM | Breast Cancer | [8][9] |

| Pyrido[2,3-d]pyrimidine Derivative | HepG2 Cells | Cytotoxicity (MTT) | 0.99 µM | Liver Cancer | [8][9] |

| 2-Thiopyrimidine Derivative | PI3Kδ | Kinase Inhibition | 0.0034 µM | Leukemia | [10] |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Production | In Vitro Assay | 2 µM | Anti-inflammatory | [5] |

Key Experimental Protocols

Reproducibility is paramount in drug discovery. The following sections detail standardized protocols for assessing the biological activity of compounds derived from the this compound scaffold.

4.1. General Protocol for SNAr Amination Reaction

This protocol describes a general method for the functionalization of the dichloropyrimidine core with an amine.

-

Reaction Setup : To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) in ethanol (5.0 mL), add the desired amine (1 mmol) and triethylamine (1 mmol).[4]

-

Heating : Heat the reaction mixture under reflux for 3 hours.[4]

-

Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

-

Isolation : Upon completion, cool the reaction mixture. If a solid precipitates, isolate it by filtration.

-

Purification : Recrystallize the solid product from a suitable solvent, such as ethanol, to yield the purified derivative.[4]

4.2. Protocol for In Vitro Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase.[7]

-

Plate Preparation : Add the kinase, a suitable substrate, and the test compound (at various concentrations) to the wells of a 384-well plate.

-

Reaction Initiation : Initiate the kinase reaction by adding a solution of Adenosine Triphosphate (ATP).

-

Incubation : Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).[7]

-

Detection : Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a commercial detection kit, following the manufacturer's instructions.[7] The signal is typically measured using a plate reader.

-

Data Analysis : Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

4.3. Protocol for MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.[7][11]

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀/IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a proven and highly effective starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, coupled with its ability to form key interactions with biological targets like kinases, ensures its continued relevance in drug discovery. Future work will likely focus on exploring novel substitutions and creating more complex, three-dimensional structures to target previously "undruggable" proteins and overcome mechanisms of drug resistance. The development of new synthetic methodologies will further expand the chemical space accessible from this versatile core, promising new breakthroughs in the treatment of cancer and other diseases.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel bioactive pyrido[2,3- d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

The Cornerstone of Heterocyclic Chemistry: A Technical Guide to 4-Amino-5,6-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry and drug discovery, 4-Amino-5,6-dichloropyrimidine stands out as a pivotal building block. Its unique electronic properties and multiple reactive sites make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, reactivity, and applications, supported by experimental data and protocols to empower researchers in their scientific endeavors.

Core Properties and Spectroscopic Data

This compound is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral and anticancer agents.[1] Its reactivity is largely governed by the electron-deficient nature of the pyrimidine ring, further influenced by the presence of an amino group and two chloro substituents.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol |

| Appearance | White to orange to green powder/crystal |

| CAS Number | 310400-38-5 |

| Purity | ≥ 98% (GC) |

While comprehensive, experimentally verified spectroscopic data for this compound is not abundantly available in the public domain, data for its isomer, 4-Amino-2,6-dichloropyrimidine, provides a valuable comparative reference. The key distinguishing features would arise from the different substitution pattern on the pyrimidine ring.

Table 2: Comparative Spectroscopic Data

| Spectroscopic Technique | 4-Amino-2,6-dichloropyrimidine (Isomer for Comparison) | Notes and Expected Data for this compound |

| ¹H NMR | ~6.5-7.0 ppm (br s, 2H, -NH₂), ~6.3 ppm (s, 1H, H-5)[2] | A single proton signal for H-2 would be expected. The chemical shift of the amino protons will be broad and variable depending on solvent and concentration. |

| ¹³C NMR | ~163 ppm (C-4), ~158 ppm (C-2, C-6), ~103 ppm (C-5)[2] | The chemical shifts for C-4, C-5, and C-6 will be influenced by the adjacent chloro and amino groups. C-2 will also have a distinct chemical shift. |

| IR Spectroscopy (cm⁻¹) | ~3400-3200 (N-H stretch), ~1650 (N-H bend), ~1570 (C=N/C=C stretch), ~800-700 (C-Cl stretch)[3] | Similar characteristic bands for the amino group and pyrimidine ring are expected. |

| Mass Spectrometry (EI) | m/z 163/165/167 (M⁺), fragments from loss of Cl, HCN.[3] | The molecular ion peak with the characteristic isotopic pattern for two chlorine atoms will be a key identifier. |

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound involves the reduction of a nitro precursor.

Experimental Protocol: Synthesis via Hydrogenation

This protocol details the synthesis of this compound from 4,6-dichloro-5-nitropyrimidine.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials and Equipment:

-

4,6-dichloro-5-nitropyrimidine

-

10% Palladium on activated carbon (Pd/C)

-

Ethyl acetate (EA)

-

Parr hydrogenation apparatus

-

Diatomaceous earth (Celite)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) in a Parr hydrogenation reactor, add 10% Pd/C catalyst (0.05 g).[4]

-

Replace the air in the reactor with nitrogen three times.[4]

-

Carry out the hydrogenation reaction at room temperature under atmospheric pressure for 4 hours.[4]

-

Upon completion of the reaction, filter the reaction solution through a pad of diatomaceous earth to remove the Pd/C catalyst.[4]

-

Concentrate the filtrate under reduced pressure to yield the target product, 4,6-dichloro-5-aminopyrimidine.[4]

Reactivity and Applications in Heterocyclic Synthesis

The two chlorine atoms at positions 4 and 6 of this compound are susceptible to nucleophilic aromatic substitution (SₙAr), making it a versatile precursor for a wide range of derivatives. The general order of reactivity for nucleophilic attack on the pyrimidine ring is C4(6) > C2 > C5.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms can be displaced by various nucleophiles, such as amines, to introduce diverse functionalities. This is a cornerstone of its utility in medicinal chemistry.

General Workflow for Nucleophilic Aromatic Substitution

Caption: General workflow for SₙAr reactions.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines

| Starting Material | Nucleophile | Conditions | Product | Yield |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140°C | Mono-aminated pyrimidine | 60-99% |

| 4-Amino-2,6-dichloropyrimidine | Aniline derivatives | 2-Methoxyethanol, reflux | Mono-aminated pyrimidine | Not specified |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and introduce aryl or heteroaryl substituents.

General Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Table 4: Representative Suzuki-Miyaura Coupling Reactions on Dichloropyrimidines

| Starting Material | Boronic Acid | Catalyst/Base/Solvent | Product | Yield |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl-boronic acids | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to good |

| 2,4-Dichloropyrimidines | Aryl and heteroaryl boronic acids | Pd(PPh₃)₄ / K₂CO₃ / Various | C4-substituted pyrimidines | Good to excellent |

Synthesis of Fused Heterocycles: Purine Analogs

A significant application of 4-amino-5,6-disubstituted pyrimidines is in the synthesis of purine analogs, which are ubiquitous in medicinal chemistry. The Traube purine synthesis is a classical method for constructing the purine ring system from a 4,5-diaminopyrimidine precursor.

Role in Drug Discovery and Medicinal Chemistry

Derivatives of aminopyrimidines are extensively explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The pyrimidine scaffold often serves as a hinge-binding motif in the ATP-binding pocket of kinases.

Kinase Inhibition

Table 5: Anticancer Activity of Related Aminopyrimidine Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) |

| 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines | Lck kinase | Potent, non-selective inhibition |

| 2,4-Diamino-6-substituted pyrimidines | Various cancer cell lines | EC₅₀ values in the low micromolar range |

| 4-Substituted 5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines | MCF-7 breast cancer | 7.45 - 8.80 |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of pyrimidine derivatives against a target kinase.

Workflow for In Vitro Kinase Inhibition Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials and Equipment:

-

Recombinant target kinase

-

Kinase buffer

-

ATP

-

Peptide substrate

-

Test pyrimidine derivatives

-

Reference inhibitor

-

Assay plates (e.g., 384-well)

-

Luminometer or appropriate plate reader

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor in DMSO.

-

Reaction Setup: In an assay plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.[4]

-

Pre-incubation: Incubate the plate at room temperature to allow for binding between the inhibitor and the kinase.[4]

-

Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.[4]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[4]

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection kit according to the manufacturer's protocol. This typically involves a luciferase/luciferin-based reaction to quantify the generated ADP.[4]

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

This technical guide underscores the significance of this compound as a versatile and valuable building block in heterocyclic chemistry. Its reactivity and synthetic potential continue to be harnessed by researchers to develop novel compounds with a wide range of therapeutic applications.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 4. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR [m.chemicalbook.com]

The Chloropyrimidine Core: A Privileged Scaffold in Medicinal Chemistry's Evolution

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is woven into the very fabric of life as a key component of nucleobases.[1][2][3] Its inherent ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has made it a cornerstone of medicinal chemistry.[4] Within this vast chemical space, the introduction of a chlorine atom onto the pyrimidine ring gives rise to chloropyrimidines, a class of compounds whose reactivity and structural versatility have been instrumental in the development of a wide array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of chloropyrimidines in medicinal chemistry, from their early rational design as antimetabolites to their modern application as highly specific covalent inhibitors. We will delve into the key synthetic milestones, present quantitative biological data, detail seminal experimental protocols, and visualize the intricate signaling pathways modulated by these remarkable molecules.

Historical Perspective: The Dawn of Rational Drug Design

The story of chloropyrimidines in medicine is intrinsically linked to the pioneering work of Nobel laureates Gertrude Elion and George Hitchings. In the 1940s and 50s, they championed a revolutionary approach to drug discovery: rational drug design.[4][5][6][7] Instead of the prevailing trial-and-error methods, they hypothesized that by creating molecules that mimic the natural building blocks of nucleic acids (pyrimidines and purines), they could selectively interfere with the metabolic pathways of rapidly proliferating cells, such as those of pathogens and cancer.[5][8] This "antimetabolite theory" laid the groundwork for the development of some of the most important chemotherapeutic agents of the 20th century.

One of the earliest and most significant successes of this approach was the synthesis of the 2,4-diaminopyrimidine, pyrimethamine , in 1952 by Elion.[9][10] This compound, which features a chlorophenyl substituent, was designed as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid pathway necessary for DNA synthesis.[9][11] The remarkable selectivity of pyrimethamine for the parasitic DHFR over the human enzyme made it a highly effective antimalarial drug, sold under the brand name Daraprim.[9][10][11]

The versatility of the chloropyrimidine scaffold was further demonstrated in the synthesis of other notable drugs. For instance, 2,4,6-trichloropyrimidine , synthesized from barbituric acid, serves as a key intermediate in the production of minoxidil , a potent vasodilator later repurposed for the treatment of alopecia.[7][12] Additionally, chloropyrimidine intermediates have been utilized in the synthesis of the widely used anticancer drug 5-fluorouracil (5-FU) , further cementing the importance of this chemical class in oncology.[13]

Key Chloropyrimidine-Containing Drugs and Intermediates: A Quantitative Overview

The following tables summarize key quantitative data for historically significant and modern drugs that are either chloropyrimidines themselves or are synthesized from chloropyrimidine intermediates.

| Compound | Class | Target | IC50 / Ki | Organism/Cell Line | Reference |

| Pyrimethamine | Diaminopyrimidine Antifolate | Dihydrofolate Reductase (DHFR) | IC50: 15.4 nM (mean for susceptible strains) | Plasmodium falciparum (in vitro) | [14] |

| Pyrimethamine | Diaminopyrimidine Antifolate | Dihydrofolate Reductase (DHFR) | IC50: 9,440 nM (mean for resistant strains) | Plasmodium falciparum (in vitro) | [14] |

| Pyrimethamine | Diaminopyrimidine Antifolate | Dihydrofolate Reductase (DHFR) | IC50: 52 µM | Human DHFR (enzymatic assay) | [15] |

| Methotrexate | Antifolate | Dihydrofolate Reductase (DHFR) | IC50: 0.12 µM | Human DHFR (enzymatic assay) | [15] |

| 5-Fluorouracil | Pyrimidine Analogue | Thymidylate Synthase | ID50: 1 x 10⁻⁶ M | L1210 mouse leukemia cells | [13] |

| Minoxidil | Vasodilator | KATP channels | - | - | [12] |

Table 1: Quantitative Bioactivity of Key Historical Drugs

| Compound | Class | Target | pIC50 | Assay Type | Reference |

| Compound 1 | 2,5-Dichloropyrimidine | MSK1 CTKD | 6.7 | Biochemical Cascade Assay | [16][17] |

| Compound 14 | Monochloropyrimidine | MSK1 CTKD | >6.7 | Biochemical Cascade Assay | [16] |

| Compound 20 | Pyrrolopyrimidine | MSK1 CTKD | ~7.7 | Biochemical Cascade Assay | [16] |

| Compound 22 | Pyrrolopyrimidine | MSK1 CTKD | ~8.7 | Biochemical Cascade Assay | [16] |

Table 2: Quantitative Bioactivity of Modern Chloropyrimidine-Based Covalent Kinase Inhibitors

Experimental Protocols

Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

This protocol is based on historical methods for the synthesis of 2,4,6-trichloropyrimidine, a key intermediate in the production of various pharmaceuticals.[1][18][19]

Materials:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

-

Dimethylaniline (catalyst, optional)

-

Reaction flask with reflux condenser and stirring mechanism

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a reaction flask, a mixture of barbituric acid and an excess of phosphorus oxychloride is prepared. A catalytic amount of dimethylaniline can be added.

-

The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for several hours.

-

After the initial reaction, phosphorus pentachloride is added to the mixture. Alternatively, phosphorus trichloride can be added, followed by the slow introduction of chlorine gas.

-

The reaction mixture is then heated to a lower temperature (e.g., 75 °C) for an additional period to complete the chlorination.

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The resulting crude 2,4,6-trichloropyrimidine is then purified by vacuum distillation.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like pyrimethamine against DHFR.[11]

Materials:

-

Purified DHFR enzyme (from the target organism)

-

Dihydrofolate (DHF) as the substrate

-

NADPH as a cofactor

-

Test inhibitor (e.g., pyrimethamine) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in a cuvette.

-

Add a specific concentration of the test inhibitor to the cuvette and incubate for a short period to allow for binding to the enzyme.

-

Initiate the enzymatic reaction by adding DHF to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Perform the assay with a range of inhibitor concentrations to generate a dose-response curve.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of chloropyrimidine compounds against a target kinase, such as MSK1.[8][20][21][22][23]

Materials:

-

Purified kinase (e.g., MSK1)

-

Kinase substrate (a peptide or protein that is a known substrate for the kinase)

-

ATP (adenosine triphosphate)

-

Test inhibitor dissolved in DMSO

-

Kinase assay buffer (containing MgCl₂, DTT, etc.)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

In the wells of a microplate, add the test inhibitor at various concentrations.

-

Add the purified kinase to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., room temperature or 30 °C).

-

Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step.

-

Add the detection reagent, which measures the amount of ADP produced (an indicator of kinase activity).

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Characterization of Covalent Inhibitors

For covalent inhibitors, it's crucial to determine the kinetic parameters of covalent bond formation, k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).[5][11][14][24][25]

Materials:

-

Purified enzyme

-

Covalent inhibitor

-

Mass spectrometer (for intact protein analysis) or a continuous/discontinuous activity assay setup

Procedure (using a discontinuous assay):

-

Incubate the enzyme with various concentrations of the covalent inhibitor for different periods.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into an assay solution containing the substrate to measure the remaining enzyme activity.

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the k_inact (the Vmax of the plot) and K_I (the Km of the plot).

Signaling Pathways and Mechanisms of Action

DHFR Inhibition by Pyrimethamine

Pyrimethamine exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and pyrimidines, the building blocks of DNA. By blocking this pathway, pyrimethamine prevents the parasite from replicating its DNA and, consequently, from multiplying.

Caption: Dihydrofolate Reductase (DHFR) inhibition by pyrimethamine.

Covalent Inhibition of MSK1 by Chloropyrimidines

More recently, chloropyrimidines have emerged as "warheads" for targeted covalent inhibitors, particularly in the field of kinase drug discovery.[16][17][26][27] These compounds possess a reactive chloropyrimidine moiety that can form a covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target protein. This irreversible binding leads to potent and sustained inhibition.

A notable example is the development of 2,5-dichloropyrimidine-based covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[16] MSK1 is a nuclear kinase activated by the ERK and p38 MAPK signaling pathways and is implicated in inflammatory diseases and cancer.[28][29][30]

Caption: Covalent inhibition of MSK1 by a chloropyrimidine derivative.

ERK and p38 MAPK Signaling Pathways Leading to MSK1 Activation

The activation of MSK1 is a downstream event of two major mitogen-activated protein kinase (MAPK) signaling cascades: the ERK pathway and the p38 MAPK pathway. These pathways are initiated by various extracellular stimuli, including growth factors and cellular stress.

References

- 1. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The sulfonamide-diaminopyrimidine story - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Minoxidil - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The development of the diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of an acyclonucleoside derivative of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 19. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. protocols.io [protocols.io]

- 22. bmglabtech.com [bmglabtech.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. scispace.com [scispace.com]

- 25. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. MSK1 and Nuclear Receptors Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Utility of 4-Amino-5,6-dichloropyrimidine as a Precursor for Purine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of purines utilizing 4-amino-5,6-dichloropyrimidine as a key precursor. This versatile building block offers a strategic entry point to a diverse range of purine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the practical application of this methodology in a research and development setting.

Introduction: The Importance of Purine Scaffolds and the Role of this compound

Purines, consisting of a fused pyrimidine and imidazole ring system, are fundamental heterocyclic compounds in nature, forming the backbone of nucleic acids (adenine and guanine) and participating in a myriad of cellular processes.[1][2] Synthetic purine analogs are integral to the development of therapeutics for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.

The strategic selection of starting materials is paramount for the efficient and divergent synthesis of purine libraries. This compound serves as an ideal precursor due to the presence of key functional groups that can be sequentially manipulated to construct the purine core and introduce molecular diversity. The amino group at the 4-position and the chloro substituents at the 5- and 6-positions provide reactive handles for the formation of the imidazole ring and subsequent functionalization.

Core Synthetic Strategy: The Traube Purine Synthesis

The primary and most effective method for converting 4,5-diaminopyrimidines to purines is the Traube purine synthesis.[3][4][5] This classical yet highly relevant reaction involves the introduction of a one-carbon unit to bridge the two amino groups at the C4 and C5 positions of the pyrimidine ring, thereby forming the imidazole moiety.

The general workflow for the synthesis of purines from this compound via a modified Traube approach can be summarized as follows:

-

Formylation of the 5-amino group: The initial step involves the formylation of the 5-amino group of a 4,5-diaminopyrimidine derivative. In the context of starting with this compound, this typically involves a preliminary step to introduce an amino group at the 5-position or direct formylation of the existing amino group, which can then facilitate the subsequent cyclization.

-

Cyclization to form the purine ring: The formylated intermediate undergoes cyclization, often under heating, to yield the purine ring system. This step is a critical ring-closing reaction that forms the imidazole portion of the purine.

The versatility of this approach allows for the synthesis of a wide array of purine derivatives by varying the one-carbon source and by subsequent modification of the chloro-substituents on the purine ring.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a key intermediate, N-(4,6-dichloro-5-aminopyrimidinyl)formamide, and its subsequent cyclization to form a dichloropurine.

Synthesis of 4-Amino-2,6-dichloropyrimidine (A Precursor to the Starting Material)

While this guide focuses on this compound, the synthesis of the related 4-amino-2,6-dichloropyrimidine from 4-aminouracil is a relevant precursor synthesis that demonstrates the chlorination process.[6]

Materials and Equipment:

-

4-aminouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Add 4-aminouracil to the flask.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by the addition of N,N-diethylaniline.[6]

-

Heat the reaction mixture to reflux with constant stirring. A multi-hour reflux is typically required.[6]

-

Monitor the reaction progress using a suitable method (e.g., TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice or ice-water with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

-

Filter the resulting precipitate using a Büchner funnel and wash the solid residue with cold water.

-

To remove residual water, wash the solid with a mixture of methanol and diethyl ether.[6]

-

Dry the crude product at 100°C for 4 hours.[6]

-

The crude product can be further purified by extraction with boiling ethyl acetate, followed by evaporation of the solvent and sublimation.[7]

Synthesis of N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (Key Intermediate)

This protocol describes the formylation of a diaminodichloropyrimidine, a crucial step in preparing the precursor for cyclization.

Materials:

-

2,5-diamino-4,6-dichloropyrimidine

-

98% Formic acid

-

Water

Procedure:

-

Mix 2,5-diamino-4,6-dichloropyrimidine (0.01 mol, 2.0 g) with water (0.25 mol, 4.55 mL) at room temperature and stir.

-

Slowly add 98% formic acid (0.4 mol, 18.27 g, 14.97 mL) to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 70-105°C) and maintain for a period of 4-8 hours.

-

After the reaction, cool the mixture and add ice water.

-

Adjust the pH to 7-9 with an alkaline solution (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide.

Cyclization to 2,6-Dichloropurine

This procedure is adapted from a synthesis of 2,6-dichloropurine from a diaminodichloropyrimidine precursor, which is a close analog to the cyclization of the formylated intermediate.[8]

Materials:

-

4,5-Diamino-2,6-dichloropyrimidine (as a model for the formylated intermediate)

-

Triethyl orthoformate

-

Methanesulfonic acid (catalytic amount)

-

Acetonitrile

-

Ethanol

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-2,6-dichloropyrimidine in acetonitrile.[8]

-

Add triethyl orthoformate to the suspension.[8]

-

Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.[8]

-

Heat the mixture to 90°C and maintain this temperature with stirring.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[8]

-

Dissolve the crude product in hot ethanol.

-

Add activated charcoal and heat the solution at reflux for a short period.

-

Filter the hot solution to remove the activated charcoal.

-

Allow the filtrate to cool to induce crystallization of the 2,6-dichloro-9H-purine product.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.[8]

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis of the precursor and the final purine product.

Table 1: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-Aminouracil [6]

| Parameter | Value |

| Starting Material | 4-aminouracil |

| Final Product | 4-Amino-2,6-dichloropyrimidine |

| Molecular Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol |

| Reported Yield | 27% |

| Melting Point | 258-267 °C |

| Appearance | White to pale brown powder or crystalline powder |

Table 2: Properties of 5-Amino-4,6-dichloropyrimidine

| Property | Value |

| Molecular Formula | C₄H₃Cl₂N₃ |

| Molecular Weight | 163.99 g/mol |

| Melting Point | 145-148 °C |

| Appearance | Liquid (at room temperature) |

| Solubility (95% ethanol) | 50 mg/mL, clear to slightly hazy, colorless to faintly yellow |

Table 3: Synthesis of 6-Chloropurine from Acetylhypoxanthine [9]

| Parameter | Value |

| Starting Material | Acetylhypoxanthine |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Catalyst | Tertiary amine (e.g., N,N-diethylaniline) |

| Reaction Temperature | 70-105 °C |

| Reaction Time | 4-8 hours |

| Final Product | 6-Chloropurine |

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows.

References

- 1. youtube.com [youtube.com]

- 2. columbia.edu [columbia.edu]

- 3. Traube Purine Synthesis [drugfuture.com]

- 4. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. benchchem.com [benchchem.com]

- 9. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-5,6-dichloropyrimidine: Physicochemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Amino-5,6-dichloropyrimidine, a key heterocyclic intermediate in the development of novel therapeutic agents and agrochemicals. This document details its known physicochemical properties, outlines general experimental protocols for its synthesis and characterization, and illustrates its role as a scaffold in the generation of bioactive molecules.

Core Physicochemical Characteristics

This compound is a substituted pyrimidine with the molecular formula C₄H₃Cl₂N₃.[1] Its structure, featuring a pyrimidine ring with an amino group and two chlorine atoms, makes it a versatile building block for organic synthesis.[2] The presence of reactive chlorine atoms allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃Cl₂N₃ | [1] |

| Molecular Weight | 163.99 g/mol | [1] |

| Appearance | White to orange to green powder to crystal | [3] |

| Solubility | Slightly soluble in water | [1] |

| CAS Number | 310400-38-5 | [1][3] |

Table 2: Physicochemical Properties of Isomers of Amino-dichloropyrimidine

| Isomer | Melting Point (°C) | Boiling Point (°C) | Solubility |

| 5-Amino-4,6-dichloropyrimidine | 145-148 | Not available | Soluble in 95% ethanol (50 mg/mL)[4] |

| 4-Amino-2,6-dichloropyrimidine | 254 | Not available | Soluble in Dimethylformamide |

| 2-Amino-4,6-dichloropyrimidine | 221 | 348.5 | Not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a complete set of spectra for this specific isomer is not publicly available, an Attenuated Total Reflectance Infrared (ATR-IR) spectrum has been reported. General characteristics expected for NMR and Mass Spectrometry are described based on its structure and data from its isomers.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely show a signal for the amino protons and a singlet for the proton on the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the pyrimidine ring nitrogens.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the chlorine atoms and the amino group would show characteristic chemical shifts.

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic for a compound containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the pyrimidine ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, established methods for the synthesis of its isomers and related pyrimidine derivatives can be adapted.

General Synthesis Protocol (by analogy to isomer synthesis): A common route to amino-dichloropyrimidines involves the chlorination of a corresponding dihydroxypyrimidine precursor using a chlorinating agent like phosphorus oxychloride. The starting material, an aminodihydroxypyrimidine, can often be synthesized through the condensation of a suitable three-carbon precursor with urea or a related compound. The reaction conditions, such as temperature and reaction time, would need to be optimized for the specific synthesis of this compound.

General Purification Protocol: Purification of the crude product can typically be achieved through recrystallization from an appropriate solvent or by column chromatography on silica gel. The choice of solvent for recrystallization would depend on the solubility of the compound and impurities.

General Spectroscopic Analysis Protocol:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be acquired using a standard NMR spectrometer. The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR Spectroscopy: IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer, often employing the KBr pellet or ATR technique.

-

Mass Spectrometry: Mass spectra can be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI), coupled with a suitable mass analyzer.

Role in the Synthesis of Bioactive Molecules

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and virology.[1][2] The pyrimidine scaffold is a common feature in many kinase inhibitors, where it can mimic the purine ring of ATP and bind to the kinase active site.

The diagram below illustrates the general workflow from this compound to a potential kinase inhibitor and its subsequent action on a simplified signaling pathway.

Caption: Synthetic utility of this compound in developing kinase inhibitors.

This diagram illustrates a common drug discovery workflow where this compound serves as a starting material. Through various chemical modifications, it can be converted into a bioactive molecule, such as a kinase inhibitor. This inhibitor can then modulate cellular signaling pathways by blocking the activity of a specific protein kinase, thereby affecting cellular responses like proliferation and survival, which are often dysregulated in diseases like cancer.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its key physicochemical properties and reactive nature make it an attractive starting point for the synthesis of diverse and complex molecules. While detailed characterization data for this specific isomer is somewhat limited in publicly available literature, the information on its isomers provides a strong basis for its use in synthetic chemistry. The versatility of the pyrimidine scaffold, particularly in the development of kinase inhibitors, underscores the importance of this compound as a valuable tool for researchers and scientists in drug discovery and development.

References

Navigating the Physicochemical Landscape of 4-Amino-5,6-dichloropyrimidine: A Technical Guide to Solubility and Stability

For Immediate Release